

The Allosteric Inhibition of SHP2: A Technical Guide to SHP099

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival.[2][3] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in various developmental disorders, including Noonan syndrome, and in the pathogenesis of numerous cancers.[3][4] This has positioned SHP2 as a compelling target for therapeutic intervention.

This technical guide focuses on SHP099, a pioneering, potent, and selective allosteric inhibitor of SHP2.[5][6] Unlike orthosteric inhibitors that target the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that locks it in an inactive state.[5][7] This guide provides a comprehensive overview of the structure, synthesis, and biological activity of SHP099, along with detailed experimental protocols for its characterization.

SHP2 Structure and Function

SHP2 is comprised of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[1][8] In its basal state, SHP2 exists in an auto-inhibited conformation



where the N-SH2 domain blocks the active site of the PTP domain.[1][8] Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, a conformational change relieves this auto-inhibition, allowing SHP2 to dephosphorylate its substrates and propagate downstream signaling.[4]

SHP099: An Allosteric Inhibitor

SHP099 was the first reported potent and selective small-molecule allosteric inhibitor of SHP2. [5] It binds to a "tunnel-like" allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of SHP2.[7][9] This mechanism of action provides a high degree of selectivity over other protein tyrosine phosphatases, including the closely related SHP1.[8]

Chemical Structure

The chemical structure of SHP099 is 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine.[5]

IUPAC Name: 6-(4-amino-4-methyl-1-piperidinyl)-3-(2,3-dichlorophenyl)-2-pyrazinamine[10] CAS Number: 1801747-42-1[10] Molecular Formula: $C_{16}H_{19}Cl_2N_5[10]$ Molecular Weight:

352.26 g/mol [10]

Synthesis of SHP099

The synthesis of SHP099 and its analogs generally involves a multi-step process. A representative synthetic scheme for a similar class of imidazopyrazine-based SHP2 inhibitors is outlined below. While the exact, detailed industrial synthesis of SHP099 may be proprietary, published synthetic routes for analogous compounds provide a clear blueprint for researchers.

A general synthetic approach for related pyrazine-based SHP2 inhibitors often involves the construction of the core pyrazine ring followed by the sequential addition of the substituted phenyl and piperidine moieties through coupling reactions. For instance, the synthesis of imidazopyrazine derivatives, another class of potent SHP2 inhibitors, starts with the preparation of a common intermediate which then undergoes a Buchwald coupling reaction with the appropriate aryl bromide, followed by deprotection steps to yield the final compound.[7]

Quantitative Biological Data



The biological activity of SHP099 has been extensively characterized. Key quantitative data are summarized in the table below.

Parameter	Value	Cell Line/Assay Conditions	Reference
IC50 (SHP2)	71 nM	Biochemical assay	[6][10]
IC₅₀ (p-ERK)	~0.25 μM	SHP2-dependent MDA-MB-468 and KYSE520 cells	[8]
Binding Affinity (KD)	0.6 nM	Surface Plasmon Resonance (for a similar potent inhibitor, compound 8)	[7]
Cell Proliferation IC50	0.72 μΜ	KYSE antiproliferation assay (for a similar potent inhibitor, compound 23)	[9]
hERG Affinity IC₅o	> 30 μM	(for a similar potent inhibitor, compound 23)	[9]

Signaling Pathways and Experimental Workflows SHP2 Signaling Pathway

SHP2 is a critical node in the RAS/MAPK signaling cascade. The following diagram illustrates the central role of SHP2 in this pathway and the mechanism of its inhibition by SHP099.





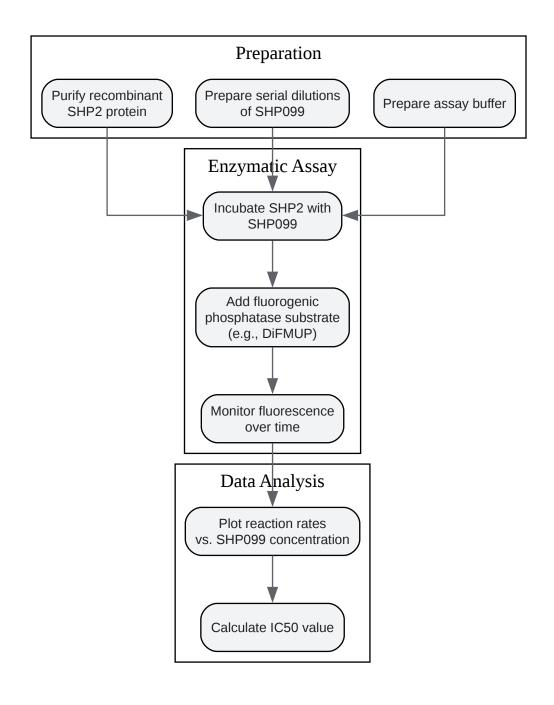
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Caption: SHP2 signaling pathway and inhibition by SHP099.

Experimental Workflow for SHP2 Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like SHP099 on SHP2.





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Caption: Workflow for SHP2 enzymatic inhibition assay.

Experimental Protocols Recombinant SHP2 Protein Expression and Purification

A common method for producing recombinant SHP2 for in vitro assays is as follows:



- Vector Construction: The gene encoding human SHP2 (residues 1-525) is inserted into a pET30 expression vector, often with an N-terminal His-tag for purification.[9]
- Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 16-18°C) overnight.
- Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is typically achieved by sonication or high-pressure homogenization.
- Purification: The lysate is clarified by centrifugation. The supernatant containing the Histagged SHP2 is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole gradient.
- Further Purification: For higher purity, the eluted protein may be further purified by sizeexclusion chromatography.
- Quality Control: The purity and identity of the recombinant SHP2 are confirmed by SDS-PAGE and Western blotting.

SHP2 Enzymatic Assay

The inhibitory activity of SHP099 on SHP2 can be determined using a fluorescence-based enzymatic assay:

- Assay Components:
 - Recombinant SHP2 protein
 - SHP099 (or other test compounds) serially diluted in DMSO
 - Assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 5 mM DTT)
 - Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate -DiFMUP)



- Procedure: a. In a 384-well plate, add a small volume of each SHP099 dilution. b. Add the
 recombinant SHP2 protein to each well and incubate for a defined period (e.g., 15-30
 minutes) at room temperature to allow for compound binding. c. Initiate the enzymatic
 reaction by adding the DiFMUP substrate to all wells. d. Monitor the increase in fluorescence
 (excitation ~358 nm, emission ~450 nm) over time using a plate reader.
- Data Analysis: a. Calculate the initial reaction rates for each SHP099 concentration. b.
 Normalize the rates relative to a DMSO control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the SHP099 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular p-ERK Assay

To assess the cellular activity of SHP099, its effect on the phosphorylation of ERK, a downstream effector of the SHP2 pathway, can be measured:

- Cell Culture: Plate SHP2-dependent cancer cells (e.g., KYSE-520) in 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of SHP099 for a specified time (e.g., 2-4 hours).
- Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
- · Western Blotting or ELISA:
 - Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control). Visualize the bands using a chemiluminescent substrate.
 - ELISA: Use a commercially available p-ERK ELISA kit to quantify the levels of phosphorylated ERK in the cell lysates.
- Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Plot the normalized p-ERK levels against the SHP099 concentration to determine the cellular IC₅₀.



Conclusion

SHP099 represents a landmark achievement in the development of targeted cancer therapies. As a potent and selective allosteric inhibitor of SHP2, it has not only provided a valuable tool for dissecting the role of SHP2 in health and disease but has also paved the way for the clinical development of a new class of anti-cancer agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation into SHP2 inhibition and the development of next-generation therapeutics.

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